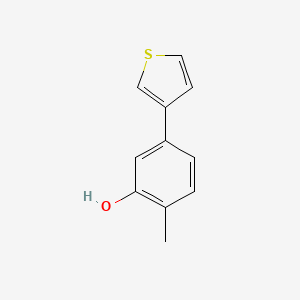

2-Methyl-5-(thiophen-3-YL)phenol

Overview

Description

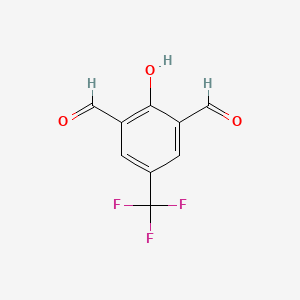

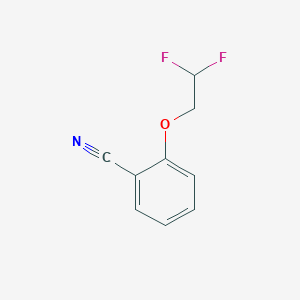

The compound "2-Methyl-5-(thiophen-3-yl)phenol" is a phenol derivative that incorporates a thiophene ring, a five-membered heterocyclic compound containing sulfur. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both the phenolic hydroxyl group and the thiophene moiety, which may confer electroactive properties to the molecule.

Synthesis Analysis

The synthesis of related phenol-based polymers and compounds has been described in several studies. For instance, a polymer based on a phenol derivative with thiophene units was synthesized through an oxidative polycondensation reaction using NaOCl as an oxidant in an aqueous alkaline medium . Another study reported the synthesis of a Schiff base crystal structure involving a phenol derivative, which was confirmed using various spectroscopic techniques . Additionally, the synthesis of 2,2'-Sulfinyl-bis(4-methyl phenol) and its thio derivative was achieved, with the reduction process facilitated by Zn/AcOH/SiO2 under microwave irradiation . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "2-Methyl-5-(thiophen-3-yl)phenol."

Molecular Structure Analysis

The molecular structure of phenol derivatives can be complex and is often confirmed using X-ray diffraction and various spectroscopic techniques such as IR, NMR, and UV-Vis . For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions . These techniques could be employed to elucidate the molecular structure of "2-Methyl-5-(thiophen-3-yl)phenol," ensuring the correct identification of its molecular geometry and electronic structure.

Chemical Reactions Analysis

Phenol derivatives can undergo a range of chemical reactions, including polymerization, Schiff base formation, and nucleophilic substitution reactions . The presence of the thiophene ring in "2-Methyl-5-(thiophen-3-yl)phenol" could influence its reactivity, potentially allowing for the synthesis of novel compounds through reactions at the thiophene or phenol moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives are characterized by spectroscopic studies and crystallography . These compounds often exhibit interesting properties such as fluorescence and can form stable crystal structures with hydrogen bonding and π-π packing . The electrochemical properties of phenol-based polymers with thiophene units have also been explored, with measurements of electrical conductivity providing insights into their potential applications . The physical and chemical properties of "2-Methyl-5-(thiophen-3-yl)phenol" would likely be influenced by both the phenolic and thiophene components, leading to unique behavior that could be exploited in various applications.

Scientific Research Applications

Synthesis and Spectroscopic Studies

- Thiophene derivatives, including compounds similar to 2-Methyl-5-(thiophen-3-YL)phenol, have been synthesized and characterized through various techniques, including FTIR, NMR, and X-ray diffraction. These studies focus on understanding the structural and electronic properties of these compounds (Ermiş & Durmuş, 2020).

Polymer Synthesis

- Thiophene-based phenols are used in the synthesis of polymers, such as electroactive phenol-based polymers, which have applications in electronic devices due to their conductive properties (Kaya & Aydın, 2012).

Photochemical Applications

- Compounds with a thiophene structure are utilized in photochemical synthesis, contributing to the development of new chemical structures through light-induced reactions (Kiesewetter & Margaretha, 1987).

Antimicrobial Properties

- Thiophene derivatives have been explored for their potential antimicrobial properties, showing activity against various bacterial and fungal strains. This research points towards the development of new classes of antimicrobial agents (Patel & Patel, 2017).

Conductive Polymer Development

- Thiophene-based compounds are synthesized for use in conducting polymers, which have potential in electrochromic devices due to their electrical conductivity and switching abilities (Variş et al., 2006).

Fluorescent Crosslinked Polymers

- New fluorescent crosslinked polymers containing thiophene have been developed. These polymers are investigated for applications in heat-sensitive devices, leveraging their fluorescence properties (Sánchez et al., 2015).

Metal Complex Formation

- Thiophene-phenol derivatives are used to form metal complexes, which are characterized for their magnetic and thermal properties. These complexes have potential applications in material science and chemistry (Osowole, 2011).

Optoelectronic Applications

- Thiophene-substituted compounds are researched for their photophysical properties, indicating their potential role in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

Anticancer Activity

- Schiff bases containing thiophene have been synthesized and characterized for their potential anticancer activity. These compounds are studied for their interaction with DNA and their effects on cancer cells (Uddin et al., 2020).

Solar Cell Applications

- Thiophene derivatives are used in the engineering of organic sensitizers for solar cell applications, demonstrating the ability to convert solar energy efficiently (Kim et al., 2006).

Future Directions

Thiophene-based analogs, such as 2-Methyl-5-(thiophen-3-YL)phenol, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that future research may continue to explore the synthesis and applications of thiophene derivatives.

properties

IUPAC Name |

2-methyl-5-thiophen-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVHSMWBDGKXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50683665 | |

| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(thiophen-3-YL)phenol | |

CAS RN |

1261985-23-2 | |

| Record name | 2-Methyl-5-(thiophen-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50683665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)